molecular formula C23H23F3N10O4S B4795322 2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE

2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE

Cat. No.: B4795322
M. Wt: 592.6 g/mol
InChI Key: IACVSJUELOOSMR-LUOAPIJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as pyrazole, triazole, and hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE typically involves multi-step reactions. The initial steps often include the formation of the pyrazole and triazole rings, followed by the introduction of the trifluoromethyl group. The final steps involve the coupling of these intermediates with the hydrazide moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group will produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its various functional groups make it a versatile tool for biochemical assays.

Medicine

In medicinal chemistry, this compound shows potential as a lead compound for the development of new drugs. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the hydrazide moiety can participate in hydrogen bonding and other interactions. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE
  • **this compound

Uniqueness

This compound stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the hydrazide moiety allows for versatile chemical modifications. Compared to similar compounds, it offers a broader range of applications and potential for further development in various fields.

Properties

IUPAC Name

2-[[4-ethyl-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N10O4S/c1-4-35-21(16-10-18(23(24,25)26)31-33(16)2)29-30-22(35)41-13-20(37)28-27-11-14-5-6-17(40-3)15(9-14)12-34-8-7-19(32-34)36(38)39/h5-11H,4,12-13H2,1-3H3,(H,28,37)/b27-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACVSJUELOOSMR-LUOAPIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OC)CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=NN4C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OC)CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=NN4C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE

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